molecular formula C9H7NS B1268817 3-(3-Thienyl)pyridine CAS No. 21308-81-6

3-(3-Thienyl)pyridine

Cat. No. B1268817
CAS RN: 21308-81-6
M. Wt: 161.23 g/mol
InChI Key: FQCXYANVLWAPNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thienopyridines, including 3-(3-Thienyl)pyridine derivatives, involves several key strategies. A notable method includes the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding thieno[3,2-b]pyridine derivatives with high overall yields. This process allows for further electrophilic substitution and lithiation, leading to various substituted derivatives (Klemm & Louris, 1984). Another synthesis route involves reacting 3-substituted pyridines with hydrogen sulfide at high temperatures to yield thienopyridines through a free-radical process (Klemm & McCoy, 1969).

Molecular Structure Analysis

The molecular structure of thienopyridines has been extensively analyzed, with studies revealing that the thieno[2,3-b]pyridine ring system is essentially planar. This planarity is crucial for the compound's interactions and chemical behavior. Intramolecular hydrogen bonding helps to stabilize the molecule's geometry, contributing to its unique chemical properties (Zhang et al., 2009).

Chemical Reactions and Properties

Thienopyridines undergo a variety of chemical reactions, including electrophilic substitution and lithiation, which enable the introduction of diverse functional groups into the molecule. These reactions expand the utility of thienopyridines in synthetic chemistry, allowing for the development of compounds with targeted chemical properties. The chemical reactivity and versatility of thienopyridines make them valuable building blocks in the synthesis of complex organic molecules (Klemm & Louris, 1984).

Physical Properties Analysis

The physical properties of 3-(3-Thienyl)pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planarity of the thienopyridine ring system and the nature of substituents affect these properties significantly. Detailed analysis of the crystal structure and hydrogen bonding patterns provides insight into the material characteristics of these compounds, which is crucial for their application in various fields (Zhang et al., 2009).

Scientific Research Applications

  • Medicinal Chemistry

    • Pyridine-based compounds are a precious source of clinically useful agents in the field of medicinal chemistry research .
    • They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
    • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines . These substituted compounds exhibited promising anti-proliferative activity .
  • Anti-inflammatory Activities

    • Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • These compounds can form a protective layer on the surface of metals, preventing oxidation and corrosion .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Antioxidants, Antibacterial, Antiviral, Antifungal, Antituberculosis

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • Numerous natural and synthetic pyrimidines are known to exist .
    • They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis .
  • Organic Solar Cells (OSCs)

    • Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
    • The incorporation of basic DTP units such as N-alkyl DTP, N-acyl DTP and pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .

Safety And Hazards

Handling 3-(3-Thienyl)pyridine requires caution. It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and avoid contact with skin, eyes, and clothing .

Future Directions

Research on pyridine derivatives, including 3-(3-Thienyl)pyridine, is ongoing. These compounds are of interest due to their potential pharmacological effects . Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

properties

IUPAC Name

3-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCXYANVLWAPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344236
Record name 3-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thienyl)pyridine

CAS RN

21308-81-6
Record name 3-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a glass reaction vessel equipped with a cooling apparatus were added 0.015 mmol of bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II), 1.5 mmol of 3-bromopyridine, 2.25 mmol of 3-thiopheneboronic acid, 3.0 mmol of potassium phosphate and 4 mL of n-butanol. The resultant mixture was stirred with heating at 100° C. for 4 hours. The resultant reaction mixture was cooled down to room temperature, 20 mL of water was added, and the mixture was extracted with 20 mL of diethyl ether twice. The resultant organic layers were mixed, and dried over anhydrous magnesium sulfate, then, filtrated, to obtain a solution. This solution was concentrated, and purified by silica gel column chromatography, to obtain 3-(3-thienyl)-pyridine with a yield of 92%.
[Compound]
Name
bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II)
Quantity
0.015 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
2.25 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Sigel, H Wynberg, TJ Van Bergen… - Helvetica Chimica …, 1972 - Wiley Online Library
The acidity constants of the six thienyl‐ and the three phenyl‐pyridines, and the stability constants of the corresponding Cu 2+ 1:1 complexes were determined in aqueous solution (I = …
Number of citations: 18 onlinelibrary.wiley.com
E Bouwhuis, MJ Janssen - Tetrahedron Letters, 1972 - Elsevier
The recent synthesis of the six isomeric thienylpyridines led us to investigate the basicities of these compounds. Basicities could be determined in the S, excited state since the …
Number of citations: 11 www.sciencedirect.com
P Molina, A Pastor, MJ Vilaplana - Tetrahedron, 1993 - Elsevier
Aza Wittig reaction of iminophosphoranes derived from ethyl α-azido-β-aryl(pyrazolyl)propenoates with α,β-unsaturated aldehydes leads to aldimines which by heating undergo …
Number of citations: 57 www.sciencedirect.com
T Matsui, T Sugiura, H Nakai, S Iguchi… - Journal of medicinal …, 1992 - ACS Publications
Synthesis and pharmacological evaluation of a series of 1, 2-dihydro-l-[(5-methyl-l-imidazol-4-yl) methyl]-2-oxopyridine-HTg antagonists are described. The key pharmacophoric …
Number of citations: 115 pubs.acs.org
KM Dawood, A Kirschning - Tetrahedron, 2005 - Elsevier
The catalytic activity of a 2-pyridinealdoxime-based Pd(II)-complex covalently anchored via the oxime moiety to a glass/polymer composite material was evaluated in Suzuki–Miyaura …
Number of citations: 84 www.sciencedirect.com
RM Smith, AE Martell, RM Smith, AE Martell - Critical Stability Constants …, 1975 - Springer
C5R5N Pyridine (azine) L Metal Log K Log K Log K 6R 6S ion Eg,uilibriuID 25, 0.1 25, 0.5 25 , 0 25, 0 252 0 R+ RL/RL Page 1 IV. AZINES A. PYRIDINES 165 © C5R5N Pyridine (azine) …
Number of citations: 0 link.springer.com
F Isufaj - 2023 - prism.ucalgary.ca
This dissertation attempts to extend the novel concept of Oxidative Desulfurization, invented during the late 90s, to fuels heavier than light naphtha, which was the initial most promising …
Number of citations: 2 prism.ucalgary.ca

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